molecular formula C11H14BrN3 B11813628 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B11813628
M. Wt: 268.15 g/mol
InChI Key: NGMMILUGFRSYMD-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. This is followed by alkylation with 2-bromo-2-methylpropane to introduce the amine side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazole: The parent compound without the bromine and amine substituents.

    5-Chloro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.

    1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H14BrN3/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3,(H,14,15)

InChI Key

NGMMILUGFRSYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N

Origin of Product

United States

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